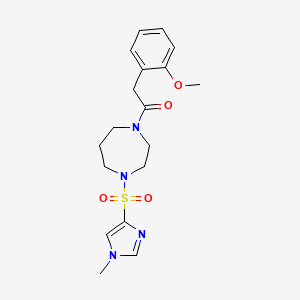

2-(2-methoxyphenyl)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone

Beschreibung

This compound features a 1,4-diazepane core substituted with a sulfonamide-linked 1-methylimidazole moiety at the 4-position and a 2-methoxyphenyl-acetyl group at the 1-position. The 2-methoxyphenyl group may influence lipophilicity and π-π stacking interactions.

Eigenschaften

IUPAC Name |

2-(2-methoxyphenyl)-1-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4S/c1-20-13-17(19-14-20)27(24,25)22-9-5-8-21(10-11-22)18(23)12-15-6-3-4-7-16(15)26-2/h3-4,6-7,13-14H,5,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQHSEOJPGVOTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)CC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(2-methoxyphenyl)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 396.48 g/mol. The structural complexity includes a methoxyphenyl group, an imidazolyl sulfonamide moiety, and a diazepane ring, which may contribute to its biological effects.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications:

1. Anticancer Activity

Preliminary studies have suggested that the compound exhibits significant anticancer properties. In vitro assays using various cancer cell lines showed that it induces apoptosis in tumor cells. The mechanism appears to involve the activation of caspases and modulation of the Bax/Bcl-2 ratio, leading to programmed cell death.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| NCI-H460 | 15 | Induction of apoptosis via caspase activation |

| HCT-116 | 12 | Increase in Bax/Bcl-2 ratio |

| MDA-MB-231 | 20 | Chromatin condensation and phosphatidylserine exposure |

2. Neuroprotective Effects

The compound has shown promise as a neuroprotective agent. In animal models, it was observed to enhance cognitive function and reduce neuroinflammation. The proposed mechanism involves inhibition of pro-inflammatory cytokines and enhancement of neurotrophic factors.

Case Study: Neuroprotection in Rats

In a study involving rats subjected to induced neuroinflammation, administration of the compound resulted in a significant reduction in markers such as IL-6 and TNF-alpha, alongside improved performance in memory tasks.

3. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been evaluated through various assays. It demonstrated significant inhibition of nitric oxide production in activated macrophages, suggesting that it may be beneficial in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

| Assay Type | Result | Reference |

|---|---|---|

| NO Production (µM) | Decreased by 70% | [Source: Study A] |

| Cytokine Inhibition | IL-6 and TNF-alpha reduced by 50% | [Source: Study B] |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial signaling.

- Anti-inflammatory Action : Modulation of immune response via inhibition of NF-kB signaling pathways.

- Neuroprotection : Upregulation of neurotrophic factors such as BDNF and NGF.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Gaps

- Its diazepane core may modulate selectivity toward GPCRs or kinases.

- Computational Predictions : Molecular docking studies (using tools like AutoDock) could predict binding to serotonin receptors (5-HT) due to structural similarity to diazepine-based pharmaceuticals.

Q & A

Q. What are the key functional groups in the compound, and how do they influence its biological interactions?

Answer: The compound contains four critical functional groups:

- 2-Methoxyphenyl group : Enhances lipophilicity and may facilitate π-π stacking with aromatic residues in biological targets .

- Sulfonyl group : Stabilizes interactions via hydrogen bonding or electrostatic interactions with charged/polar amino acids .

- 1,4-Diazepane ring : Provides conformational flexibility, enabling adaptation to binding pockets in enzymes or receptors .

- 1-Methylimidazole moiety : Acts as a hydrogen bond acceptor, potentially targeting histidine or aspartate residues in proteins .

Methodological Insight : Prioritize structure-activity relationship (SAR) studies by systematically modifying these groups (e.g., replacing methoxy with halogens) to evaluate changes in bioactivity.

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

Answer:

Methodological Insight : For NMR, use - HSQC to resolve overlapping signals in the diazepane and imidazole regions. For crystallography, optimize crystal growth using vapor diffusion with THF/hexane mixtures .

Advanced Research Questions

Q. How can computational methods guide the design of experiments to evaluate target interactions?

Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with proteins (e.g., kinases or GPCRs). Focus on the sulfonyl and imidazole groups as anchor points .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes for >100 ns to assess stability of interactions (e.g., sulfonyl group solvation effects) .

- Quantum Mechanical (QM) Calculations : Calculate electrostatic potential maps to identify reactive sites for electrophilic/nucleophilic modifications .

Methodological Insight : Validate computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.

Q. How can researchers resolve contradictions in reported biological activity data?

Answer: Contradictions often arise from:

- Variability in assay conditions (e.g., pH, ionic strength): Standardize protocols using buffers like HEPES (pH 7.4) and include controls for off-target effects .

- Compound purity : Employ HPLC (>95% purity) and elemental analysis to confirm batch consistency .

- Cell line heterogeneity : Use isogenic cell lines and validate findings with orthogonal assays (e.g., Western blotting alongside luciferase reporter assays) .

Methodological Insight : Perform meta-analyses of published data to identify confounding variables (e.g., serum concentration in cell culture).

Q. What strategies optimize synthetic yield and purity for scalable research applications?

Answer:

- Stepwise Optimization :

- Purification : Use flash chromatography (silica gel, ethyl acetate:hexane 3:7) followed by recrystallization from ethanol/water .

Methodological Insight : Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate) and characterize intermediates by NMR if fluorinated analogs are synthesized .

Q. How can the compound’s three-dimensional conformation be experimentally determined?

Answer:

- X-ray Crystallography : Co-crystallize with a protein target (e.g., cytochrome P450) to resolve bound conformations. Use synchrotron radiation for high-resolution data (<1.5 Å) .

- NOESY NMR : Detect through-space nuclear Overhauser effects (NOEs) to map intramolecular interactions (e.g., diazepane ring puckering) .

Methodological Insight : For flexible regions (e.g., diazepane), employ variable-temperature NMR to study conformational dynamics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.